5-(2-Fluoro-5-methylphenyl)pyridin-2-amine
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Overview
Description
5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H11FN2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridin-2-amine structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2-fluoro-5-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-5-methylphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-(2-Fluoro-5-methylphenyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine include:
- 2-Fluoro-5-methylpyridine
- 2-Amino-5-fluoropyridine
- 5-(2-Fluorophenyl)pyridin-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for various research and industrial applications .
Biological Activity
5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a fluoro and a methyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as dihydrofolate reductase (DHFR) and various tyrosine kinases, which are crucial in cell signaling pathways and cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, potentially inhibiting the growth of pathogenic microorganisms .
Antimicrobial Activity
Research indicates that derivatives related to this compound have demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the following table:
Compound | Target Organism | MIC (mg/mL) |
---|---|---|
This compound | E. coli | 0.0195 |
Bacillus mycoides | 0.0048 | |
C. albicans | 0.0048 | |
S. aureus | 0.0098 |
These results indicate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad-spectrum antimicrobial potential .
Case Studies
- In Vitro Studies : A study conducted on various pyridine derivatives showed that compounds similar to this compound exhibited moderate to high inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 18 mm to 24 mm .
- Cancer Cell Line Studies : In research focusing on cancer therapeutics, pyridine derivatives have been tested for their ability to inhibit cell proliferation in human tumor cell lines (e.g., HeLa and HCT116). These studies suggest that such compounds can induce apoptosis in cancer cells through kinase inhibition pathways .
Properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIEXYUPXYZGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718601 |
Source
|
Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247245-81-3 |
Source
|
Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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